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Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Ipsalazide, a

second-generation aminosalicylate medication used in the treatment of inflammatory bowel

disease. The synthesis is a two-step process commencing with the preparation of the key

intermediate, N-(4-aminobenzoyl)glycine, followed by a diazotization-coupling reaction with

salicylic acid. This protocol outlines the required materials, step-by-step procedures for each

reaction, purification techniques, and safety precautions. Quantitative data, including molar

masses, anticipated yields, and melting points, are summarized for clarity. The reaction

pathway and experimental workflow are illustrated using diagrams generated with Graphviz

(DOT language) to provide a clear visual representation of the process.

Introduction
Ipsalazide, with the chemical name 5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-

hydroxybenzoic acid, is an analog of sulfasalazine. It is designed as a pro-drug to deliver the

active therapeutic agent, 5-aminosalicylic acid (5-ASA), directly to the colon, minimizing

systemic side effects. The synthesis of Ipsalazide involves the formation of an azo bond linking

a carrier molecule to 5-ASA. This application note details a reliable protocol for its synthesis

from commercially available starting materials, providing researchers with the necessary

information to produce this compound for investigational purposes.
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Chemical Reaction Pathway
The overall synthesis of Ipsalazide can be depicted as a two-stage process:

Synthesis of N-(4-aminobenzoyl)glycine: This intermediate is prepared by the acylation of

glycine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Synthesis of Ipsalazide: This involves the diazotization of N-(4-aminobenzoyl)glycine and

subsequent azo coupling with salicylic acid.

Synthesis Pathway of Ipsalazide

Step 1: Synthesis of N-(4-aminobenzoyl)glycine Step 2: Synthesis of Ipsalazide

4-Nitrobenzoyl chloride

N-(4-nitrobenzoyl)glycine
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reaction
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Reduction (e.g., H2/Pd-C)
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Ipsalazide

Azo coupling

Salicylic acid
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Caption: Chemical synthesis pathway of Ipsalazide from starting materials.

Quantitative Data Summary
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Compound
Starting
Material /
Product

Molar Mass
( g/mol )

Melting
Point (°C)

Purity (%)
Anticipated
Yield (%)

4-

Nitrobenzoyl

chloride

Starting

Material
185.56 70-73 >98 N/A

Glycine
Starting

Material
75.07

233

(decomposes

)

>99 N/A

N-(4-

nitrobenzoyl)

glycine

Intermediate 224.18 199-202 - ~85-95

N-(4-

aminobenzoyl

)glycine

Intermediate 194.19

199-200

(decomposes

)

>98 ~80-90

Salicylic acid
Starting

Material
138.12 158-161 >99 N/A

Ipsalazide Final Product 343.30 Not reported >98 ~70-80

Experimental Protocols
Part 1: Synthesis of N-(4-aminobenzoyl)glycine
This procedure is adapted from standard methods for the synthesis of N-acyl amino acids.

Materials:

4-Nitrobenzoyl chloride (1.0 eq)

Glycine (1.0 eq)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and hydrogen gas (H₂)

Sodium bicarbonate (NaHCO₃)

Distilled water

Ethanol

Ethyl acetate

Equipment:

Round-bottom flasks

Magnetic stirrer and stir bars

Ice bath

Reflux condenser

Büchner funnel and filter paper

pH paper or pH meter

Rotary evaporator

Standard laboratory glassware

Procedure:

Step 1a: Synthesis of N-(4-nitrobenzoyl)glycine

In a flask, dissolve glycine (1.0 eq) in a 1 M solution of sodium hydroxide and cool the

solution to 0-5 °C in an ice bath.

Slowly add 4-nitrobenzoyl chloride (1.0 eq) portion-wise to the stirred glycine solution while

maintaining the temperature below 10 °C.

After the addition is complete, continue stirring at room temperature for 2-3 hours.
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Acidify the reaction mixture to pH 2-3 with concentrated HCl. A precipitate of N-(4-

nitrobenzoyl)glycine will form.

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1b: Reduction of N-(4-nitrobenzoyl)glycine to N-(4-aminobenzoyl)glycine

Method A: Using Tin(II) Chloride

Suspend N-(4-nitrobenzoyl)glycine (1.0 eq) in ethanol.

Add a solution of tin(II) chloride dihydrate (approx. 5 eq) in concentrated HCl to the

suspension.

Heat the mixture to reflux for 3-4 hours.

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate

until the pH is approximately 7-8.

A precipitate will form. Filter the mixture and wash the solid with water and ethanol.

The filtrate contains the product. The solvent can be removed under reduced pressure,

and the crude product can be recrystallized from a suitable solvent like ethanol/water.

Method B: Catalytic Hydrogenation

Dissolve N-(4-nitrobenzoyl)glycine in a suitable solvent such as ethanol or methanol.

Add a catalytic amount of 10% Pd/C.

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-

50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

Filter the catalyst through a pad of Celite.

Evaporate the solvent to obtain N-(4-aminobenzoyl)glycine.

Part 2: Synthesis of Ipsalazide
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This procedure is based on standard diazotization and azo coupling reactions.

Materials:

N-(4-aminobenzoyl)glycine (1.0 eq)

Sodium nitrite (NaNO₂) (1.0 eq)

Hydrochloric acid (HCl)

Salicylic acid (1.0 eq)

Sodium hydroxide (NaOH)

Sodium chloride (NaCl)

Distilled water

Equipment:

Beakers and flasks

Magnetic stirrer and stir bars

Ice-salt bath

Thermometer

Büchner funnel and filter paper

pH paper or pH meter

Procedure:

Diazotization of N-(4-aminobenzoyl)glycine:

1. Suspend N-(4-aminobenzoyl)glycine (1.0 eq) in a mixture of concentrated HCl and water.

2. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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3. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the

temperature remains below 5 °C.

4. Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of

the diazonium salt. The resulting solution should be clear.

Azo Coupling with Salicylic Acid:

1. In a separate beaker, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium

hydroxide.

2. Cool this solution to 0-5 °C in an ice-salt bath.

3. Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid

solution with constant stirring.

4. Maintain the temperature below 5 °C and the pH of the reaction mixture alkaline (pH 8-9)

by adding a cold NaOH solution as needed.

5. A colored precipitate of Ipsalazide will form. Continue stirring the mixture in the ice bath

for 1-2 hours.

Isolation and Purification:

1. Acidify the reaction mixture with dilute HCl to precipitate the product completely.

2. Collect the crude Ipsalazide by vacuum filtration.

3. Wash the solid with cold water and then with a cold dilute NaCl solution to remove any

unreacted starting materials and salts.

4. The crude product can be further purified by recrystallization from a suitable solvent

system, such as an ethanol/water mixture.

5. Dry the purified Ipsalazide in a vacuum oven.

Experimental Workflow
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Experimental Workflow for Ipsalazide Synthesis

Preparation of N-(4-aminobenzoyl)glycine Synthesis of Ipsalazide

Start

Dissolve Glycine in NaOH (aq)

Cool to 0-5 °C

Add 4-Nitrobenzoyl chloride

Stir at Room Temperature

Acidify with HCl

Filter N-(4-nitrobenzoyl)glycine

Reduce Nitro Group

Purify N-(4-aminobenzoyl)glycine

Intermediate Ready

Start

Diazotization of N-(4-aminobenzoyl)glycine

Azo Coupling with Salicylic Acid

Isolate Crude Product

Recrystallize and Dry

Final Product: Ipsalazide
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Caption: Step-by-step experimental workflow for the synthesis of Ipsalazide.
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Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves, must be worn at all times.

4-Nitrobenzoyl chloride is corrosive and a lachrymator; handle with care.

Sodium nitrite is toxic and an oxidizing agent.

Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with

extreme care.

Diazonium salts are unstable and potentially explosive when dry. They should be kept in

solution and at low temperatures at all times and should not be isolated.

When using hydrogen gas for reduction, ensure the apparatus is properly set up and there

are no sources of ignition.

Characterization
The final product should be characterized to confirm its identity and purity. Recommended

analytical techniques include:

Melting Point: To be determined using a standard melting point apparatus.

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mass Spectrometry: To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Conclusion
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This application note provides a comprehensive and detailed protocol for the synthesis of

Ipsalazide from readily available starting materials. By following the outlined procedures and

adhering to the safety precautions, researchers can reliably synthesize this important

pharmaceutical compound for further study and development. The provided diagrams and data

tables serve as a quick reference for the key aspects of the synthesis.

To cite this document: BenchChem. [Application Notes and Protocol for the Synthesis of
Ipsalazide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672164#protocol-for-synthesizing-ipsalazide-from-
starting-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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